SW044248 -

SW044248

Catalog Number: EVT-282846
CAS Number:
Molecular Formula: C22H23N5O2S
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SW044248 is a potent and selective Topoisomerase I inhibitor. SW044248 killed approximately 15% of a panel of 74 NSCLC cell lines and was nontoxic to immortalized human bronchial cell lines. The acute transcriptional response to SW044248 in sensitive HCC4017 cells correlated significantly with inhibitors of topoisomerases and SW044248 inhibited topoisomerase 1 (Top1) but not topoisomerase 2. SW044248 inhibited Top1 differently from camptothecin and camptothecin did not show the same selective toxicity as SW044248. Elimination of Top1 by siRNA partially protected cells from SW044248, although removing Top1 was itself eventually toxic.
Source and Classification

SW044248 is classified as a topoisomerase I inhibitor and is recognized for its selective cytotoxicity towards certain cancer cell lines. The compound has the CAS number 522650-83-5 and is available from various chemical suppliers, including Sigma-Aldrich and MedKoo . Its development stems from research aimed at identifying agents that can effectively target specific molecular vulnerabilities in cancer cells, particularly those associated with NSCLC .

Synthesis Analysis

The synthesis of SW044248 involves several key steps typical of indolotriazine derivatives. While detailed synthetic procedures are not extensively documented in public literature, the general approach includes:

  1. Formation of Indole Framework: The synthesis begins with the formation of an indole structure, which serves as the core of the indolotriazine compound.
  2. Introduction of Triazine Moiety: The triazine ring is then introduced through cyclization reactions involving suitable precursors that can undergo nucleophilic substitution or condensation reactions.
  3. Purification: Following synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of any impurities and to confirm the desired compound's identity.

Technical parameters such as reaction temperatures, solvents, and catalysts may vary based on specific laboratory protocols but are crucial for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of SW044248 can be represented by its chemical formula, which reflects its composition and arrangement of atoms. It features an indolotriazine core that contributes to its biological activity. Key structural characteristics include:

Molecular modeling studies can provide insights into the three-dimensional conformation of SW044248, allowing researchers to predict its interactions with target proteins.

Chemical Reactions Analysis

SW044248 primarily engages in chemical reactions that involve inhibition of topoisomerase I activity. Its mechanism includes:

  • Inhibition of DNA Decatenation: SW044248 prevents the enzyme from facilitating the unwinding and separation of DNA strands during replication.
  • Induction of Stress Responses: The compound triggers cellular stress responses, leading to apoptosis in sensitive cancer cell lines. This includes activation of pathways involving kinases such as GCN2 and PKR .

The effectiveness of SW044248 can be quantitatively assessed through assays measuring cell viability and macromolecular synthesis inhibition across various cancer cell lines.

Mechanism of Action

The mechanism by which SW044248 exerts its effects primarily revolves around its selective inhibition of topoisomerase I. Key aspects include:

  • Selective Toxicity: In sensitive NSCLC cell lines, SW044248 induces rapid macromolecular synthesis inhibition and activates stress response pathways, leading to cell death .
  • Transcriptional Response: The acute transcriptional changes observed upon treatment correlate with upregulation of genes involved in stress responses, particularly CDKN1A (p21), which plays a role in cell cycle regulation .
  • Resistance Mechanisms: Cells that develop resistance to SW044248 show increased expression of CDKN1A, indicating a potential compensatory mechanism that may be targeted in combination therapies.
Physical and Chemical Properties Analysis

SW044248 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 322 g/mol.
  • Solubility: Typically soluble in organic solvents; solubility in aqueous media may vary depending on pH.
  • Stability: Stability under physiological conditions is crucial for its therapeutic efficacy; degradation pathways should be assessed during formulation development.

These properties are essential for determining appropriate dosing regimens and delivery methods in clinical settings.

Applications

SW044248 holds promise for various scientific applications:

  • Cancer Therapy: Its selective toxicity towards NSCLC makes it a candidate for targeted therapies aimed at exploiting specific vulnerabilities in tumor cells.
  • Research Tool: As a topoisomerase I inhibitor, SW044248 can be used in research settings to study DNA replication dynamics and cellular stress responses.
  • Combination Therapies: Investigating its use alongside other chemotherapeutic agents may enhance efficacy against resistant cancer phenotypes.
Discovery & Development of SW044248

Phenotypic Screening Strategies for NSCLC-Selective Cytotoxicity

SW044248 emerged from an unbiased phenotypic screening paradigm designed to identify compounds with selective lethality against non-small cell lung cancer (NSCLC) while sparing normal cells. Researchers at UT Southwestern Medical Center screened a library of ~230,000 synthetic compounds against a panel of 74 NSCLC cell lines and three immortalized human bronchial epithelial cell (HBEC) lines. This strategy prioritized cancer-selective vulnerabilities by requiring compounds to meet two criteria: (1) toxicity in a subset of NSCLC lines (defined as ≥50% cell death at 10 µM), and (2) minimal toxicity (<25% cell death) in HBEC controls. SW044248 satisfied these criteria by killing ~15% of NSCLC lines (11/74) while exhibiting no cytotoxicity in HBECs, including HBEC30KT cells derived from the same patient as the sensitive HCC4017 NSCLC line [1] [5].

The screening methodology employed multiple viability endpoints:

  • ATP quantification (CellTiter-Glo assay) to measure metabolic activity
  • Neutral red uptake to assess lysosomal integrity
  • Transcriptomic profiling of acutely treated cells to identify mechanism-linked gene signatures

This multi-faceted approach confirmed SW044248’s rapid inhibition of macromolecular synthesis (DNA replication, RNA transcription, protein translation) exclusively in sensitive NSCLC cells within 4 hours of treatment, suggesting an on-target effect [1] [4].

Table 1: Phenotypic Screening Outcomes for SW044248

Screening MetricNSCLC Panel (74 lines)HBEC ControlsKey Findings
Response Rate15% (11/74 lines)0% (0/3 lines)Selective NSCLC cytotoxicity
Viability AssayATP depletion (IC₅₀ ~2 µM)No effect (IC₅₀ >20 µM)>10-fold selectivity window
Cytotoxicity KineticsMacromolecular synthesis inhibition within 4hNo inhibitionTarget engagement in sensitive cells

Identification Through High-Throughput NSCLC Cell Line Profiling

SW044248’s discovery leveraged a molecularly annotated NSCLC cell line panel developed by Minna and Gazdar, featuring comprehensive genomic characterization (exome sequencing, RNA expression, copy number variation). Post-primary screening, SW044248 underwent dose-response validation across 46 NSCLC lines, revealing three hyper-sensitive models (HCC4017, H292, H1819; IC₅₀ ~2 µM) and 43 resistant lines (IC₅₀ >20 µM). Crucially, resistant NSCLC lines included genetic variants common in lung adenocarcinoma (e.g., EGFR-mutant, KRAS-mutant), indicating that SW044248’s mechanism bypassed conventional oncogene addictions [3] [4].

Transcriptomic deconvolution of SW044248’s acute effects in HCC4017 cells revealed a gene expression signature significantly correlated with topoisomerase inhibitors (r = 0.78, p < 0.001). This led to direct biochemical testing confirming topoisomerase I (Top1) inhibition at nanomolar concentrations (IC₅₀ = 37 nM). Unlike classical Top1 inhibitors (e.g., camptothecin), SW044248 did not stabilize Top1-DNA cleavage complexes, classifying it as a non-canonical Top1 inhibitor with a distinct mechanism of action [1] [6].

Table 2: High-Throughput Profiling of SW044248 Sensitivity

Cell LineMolecular CharacteristicsIC₅₀ (µM)Response to SW044248
HCC4017Adenocarcinoma (same patient as HBEC30KT)1.9 ± 0.3Sensitive (PARP cleavage)
H292Mucinoepidermoid carcinoma2.1 ± 0.4Sensitive
H1819Adenocarcinoma2.3 ± 0.5Sensitive
A549KRAS G12S mutant>20Resistant
H1975EGFR L858R/T790M mutant>20Resistant
HBEC30KTImmortalized normal bronchial>20Resistant

Biomarker-Driven Selection Criteria for Vulnerabilities in NSCLC

The differential sensitivity to SW044248 was linked to molecular biomarkers predictive of response or resistance:

  • 7-Gene Expression Signature: A transcriptional biomarker panel derived from sensitive lines accurately predicted SW044248 response in 92% of NSCLC models (p = 0.003). This signature encompassed genes involved in stress response (ATF4), DNA repair (GADD34), and apoptosis regulation [2] [5].
  • CDKN1A/p21-Mediated Resistance: Resistant NSCLC lines exhibited rapid upregulation of the cell cycle inhibitor CDKN1A upon SW044248 exposure. siRNA knockdown of CDKN1A sensitized resistant cells to SW044248 by >8-fold, confirming its functional role in resistance [1] [4].
  • Top1 Dependency: siRNA-mediated Top1 depletion partially protected sensitive cells from SW044248 cytotoxicity (40% viability rescue), though prolonged Top1 knockdown was intrinsically toxic, underscoring Top1’s essential role in NSCLC biology [1] [6].

These biomarkers identified a clinically actionable subset of NSCLC estimated at 10–15% prevalence. Co-occurring genomic features like KRAS/LKB1 mutations (6% of NSCLC) or NLRP3 mutations (16%) did not correlate with SW044248 response, highlighting its unique targetability distinct from COPI or inflammasome vulnerabilities [2] [5].

Table 3: Biomarkers Predictive of SW044248 Response in NSCLC

Biomarker ClassSpecific MarkerAssociation with SW044248Prevalence in NSCLC
Functional Signature7-gene expression profilePredicts sensitivity (AUC = 0.92)~10–15%
Resistance DriverCDKN1A/p21 upregulationConfers resistance; knockdown restores sensitivity>80% of resistant lines
Target DependencyTopoisomerase I activityEssential for cytotoxicity (40% protection upon knockdown)100% of NSCLC lines

Properties

Product Name

SW044248

IUPAC Name

2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide

Molecular Formula

C22H23N5O2S

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C22H23N5O2S/c1-4-18(21(28)23-15-11-7-9-13-17(15)29-3)30-22-24-20-19(25-26-22)14-10-6-8-12-16(14)27(20)5-2/h6-13,18H,4-5H2,1-3H3,(H,23,28)

InChI Key

PEVRGVRHMMZNGI-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C4=CC=CC=C4N3CC)N=N2

Solubility

Soluble in DMSO, not in water

Synonyms

SW044248; SW-044248; SW 044248.

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C4=CC=CC=C4N3CC)N=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.